![molecular formula C12H4Br2N2O6S B8706967 2,8-DIBROMO-3,7-DINITRO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-5,5-DIONE CAS No. 256937-42-5](/img/structure/B8706967.png)
2,8-DIBROMO-3,7-DINITRO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-5,5-DIONE
Übersicht
Beschreibung
2,8-DIBROMO-3,7-DINITRO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-5,5-DIONE is a chemical compound with the molecular formula C12H4Br2N2O6S and a molecular weight of 464.04 g/mol. It is a useful research compound, often utilized in various scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-DIBROMO-3,7-DINITRO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-5,5-DIONE typically involves a multi-step process. One common method includes the treatment of 2,8-dibromo-3,7-dinitrodibenzothiophene-5-oxide with an oxidizing agent such as sodium periodate or ruthenium (III) chloride in a heterogeneous solvent mixture (e.g., acetonitrile, carbon tetrachloride, and water) at temperatures ranging from 15-75°C. The reaction is monitored by thin-layer chromatography (TLC) until completion, yielding 2,8-dibromo-3,7-dinitrodibenzothiophene-5,5-dioxide as the isolated product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and equipment to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
2,8-DIBROMO-3,7-DINITRO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-5,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium periodate or ruthenium (III) chloride.
Reduction: Reduction can be achieved using powdered iron, tin (II) chloride, zinc metal, or palladium on charcoal with hydrogen in alcoholic solvents such as methyl alcohol, ethyl alcohol, or propyl alcohol.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Sodium periodate, ruthenium (III) chloride.
Reducing Agents: Powdered iron, tin (II) chloride, zinc metal, palladium on charcoal with hydrogen.
Solvents: Acetonitrile, carbon tetrachloride, water, methyl alcohol, ethyl alcohol, propyl alcohol.
Major Products Formed
Oxidation: this compound.
Reduction: 2,8-Dibromo-5,5-dioxo-5H-5λ6-dibenzothiophene-3,7-diamine.
Wissenschaftliche Forschungsanwendungen
2,8-DIBROMO-3,7-DINITRO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-5,5-DIONE is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Medicine: Research into its potential therapeutic uses and interactions with biological systems.
Industry: Utilized in the development of materials for electronic and optoelectronic applications.
Wirkmechanismus
The mechanism of action of 2,8-DIBROMO-3,7-DINITRO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-5,5-DIONE involves its interaction with molecular targets and pathways within a given system. For example, in the context of additive engineering for tin-based perovskite solar cells, the compound helps improve the structure and optoelectronic properties of the perovskite films by inhibiting the oxidation of Sn2+ and passivating grain boundary defects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,8-Dibromodibenzothiophene: A double brominated derivative of dibenzothiophene, used as a building block for further synthesis.
3,7-Dibromodibenzothiophene 5,5-dioxide: Prepared by brominating dibenzothiophene 5,5-dioxide with N-Bromosuccinimide (NBS) in concentrated sulfuric acid.
3,7-Diamino-2,8-dimethyldibenzothiophene Sulfone: Contains similar structural features and is used in various chemical applications.
Eigenschaften
CAS-Nummer |
256937-42-5 |
|---|---|
Molekularformel |
C12H4Br2N2O6S |
Molekulargewicht |
464.04 g/mol |
IUPAC-Name |
2,8-dibromo-3,7-dinitrodibenzothiophene 5,5-dioxide |
InChI |
InChI=1S/C12H4Br2N2O6S/c13-7-1-5-6-2-8(14)10(16(19)20)4-12(6)23(21,22)11(5)3-9(7)15(17)18/h1-4H |
InChI-Schlüssel |
OIJZZIYHKYBRHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C3=CC(=C(C=C3S(=O)(=O)C2=CC(=C1Br)[N+](=O)[O-])[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details














Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
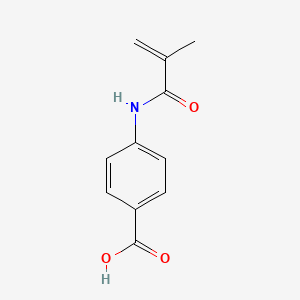
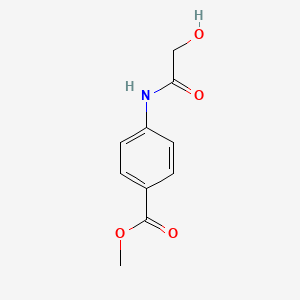
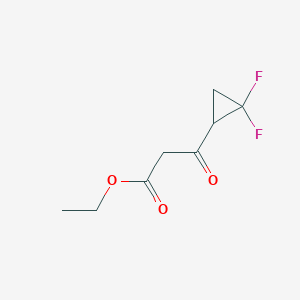
![10-phenyl-2,3,6,8-tetrahydro-7H-[1,4]dioxino[2,3-h][1,4]benzodiazepin-7-one](/img/structure/B8706905.png)
![4-Pyridinamine, N-[(2,6-difluorophenyl)methyl]-3-nitro-](/img/structure/B8706914.png)
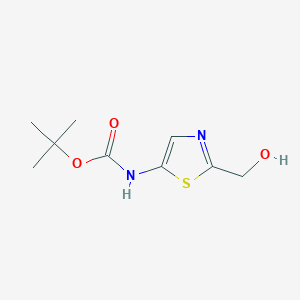
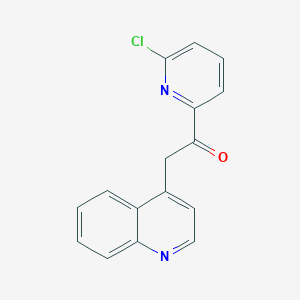
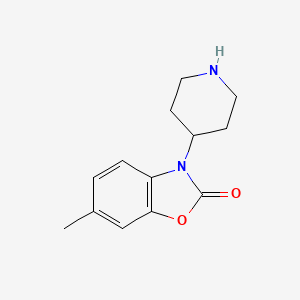
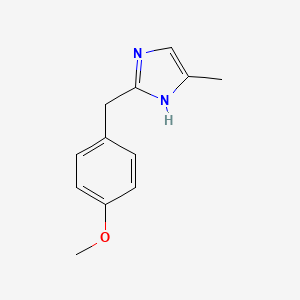
![4-[2-Chloro-6-(piperazin-1-ylmethyl)phenyl]morpholine](/img/structure/B8706949.png)
![5-Chloro-2-(furan-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine](/img/structure/B8706951.png)

![Furo[3,4-C]pyridazine-5,7-dione](/img/structure/B8706960.png)

